(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Comprehensive Technical Guide
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: A Comprehensive Technical Guide
Abstract
This technical guide provides a detailed overview of the chemical and physical properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride (CAS No: 1191996-99-2). As a non-proteinogenic amino acid ester, this compound and its analogs are of significant interest in medicinal chemistry and drug discovery, primarily as building blocks for novel therapeutics. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, characterization, and safe handling of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its use in a research setting.
Introduction
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is the hydrochloride salt of the methyl ester of L-cyclopentylalanine. The incorporation of cyclic alkyl groups, such as the cyclopentyl moiety, into amino acid scaffolds is a well-established strategy in medicinal chemistry. These modifications can introduce conformational constraints and increase the lipophilicity of peptide-based drugs, often leading to improved potency and metabolic stability. The cyclopentyl group, in particular, is found in several approved drugs and serves as a key structural motif for occupying hydrophobic pockets in target proteins.[1]
This guide will cover the fundamental chemical properties, a proposed synthetic route based on established methodologies, analytical characterization techniques, and essential safety and handling protocols for (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride.
Chemical and Physical Properties
The general properties of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride are summarized in the table below. It is important to note that while some of this information is from supplier data, specific experimental values for properties like melting point and solubility are not widely reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 1191996-99-2 | [2][3] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [2] |
| Appearance | White to yellow solid | Inferred from supplier data |
| Purity | Typically ≥95% | [2] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
Chemical Structure
Caption: Structure of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (General Method)
Disclaimer: This protocol is a general procedure and should be adapted and optimized for the specific synthesis of (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
L-Cyclopentylalanine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Anhydrous Diethyl Ether
-
Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Condenser
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Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-cyclopentylalanine in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath to 0°C.
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Reagent Addition: Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. The addition should be controlled to maintain the temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or a viscous oil.
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Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and then precipitate the hydrochloride salt by the slow addition of anhydrous diethyl ether.
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Isolation and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Analytical Characterization
To confirm the identity and purity of the synthesized (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride, a combination of spectroscopic and analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the alpha-proton of the amino acid (a triplet or multiplet), the protons of the cyclopentyl ring, and the methylene protons adjacent to the cyclopentyl group. The ammonium protons may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-175 ppm), the alpha-carbon, the methyl ester carbon, and the carbons of the cyclopentyl ring.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base (M+H)⁺.
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Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the N-H stretching of the ammonium group (around 3000-3200 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and the C=O stretching of the ester group (around 1730-1750 cm⁻¹).
-
Melting Point Analysis: Determination of the melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity.
Reactivity and Stability
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is expected to exhibit reactivity typical of an amino acid ester hydrochloride.
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Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent amino acid, L-cyclopentylalanine.
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Amide Bond Formation: The free amino group (after neutralization of the hydrochloride salt) can readily participate in amide bond formation with activated carboxylic acids, making it a valuable building block in peptide synthesis.
-
Stability: The hydrochloride salt is generally more stable and less hygroscopic than the corresponding free base, making it easier to handle and store.[6] It should be stored in a cool, dry place away from moisture to prevent hydrolysis.
Safety and Handling
Based on the GHS classifications for this compound and its analogs, (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride should be handled with care.[7]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Applications in Research and Development
Amino acid esters with non-natural side chains like cyclopentylalanine are valuable tools in drug discovery and development. The cyclopentyl group can enhance the pharmacological properties of peptides and small molecules by:
-
Increasing Lipophilicity: This can improve cell permeability and oral bioavailability.
-
Introducing Conformational Rigidity: Constraining the peptide backbone can lead to higher binding affinity and selectivity for the target receptor or enzyme.
-
Enhancing Metabolic Stability: The bulky cyclopentyl group can sterically hinder enzymatic degradation.
Derivatives of cyclopentylalanine have been explored in the development of various therapeutic agents, including protease inhibitors and peptide-based drugs.[1][8]
Conclusion
(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a valuable building block for the synthesis of complex organic molecules and peptidomimetics. While specific experimental data for this compound is not extensively documented, its chemical properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively. Further experimental investigation is encouraged to fully elucidate its physicochemical properties and expand its applications in the field of drug discovery.
References
-
PubChem. Methyl 3-cyclopentylpropanoate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. CN106518695A.
-
Next Peptide. 1191996-99-2 | Methyl (2s)-2-amino-3-cyclopentylpropanoate hydrochloride. Available from: [Link]
- Google Patents. Amino acid methyl ester hydrochloride preparation. CN103224437A.
-
PubChem. Methyl 2-amino-3-methylpentanoate. National Center for Biotechnology Information. Available from: [Link]
-
Kadere, T. T., & Majinda, R. R. T. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(10), 7313–7320. Available from: [Link]
-
ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
-
PubChem. Methyl 3-amino-2-methylpropanoate. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
University of York. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]
-
SciRP.org. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]
- Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516.
-
ResearchGate. What is the alternate process for preparing ester hydrochloride? Available from: [Link]
-
Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Available from: [Link]
-
ResearchGate. Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Available from: [Link]
- Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8776.
-
PubChem. methyl (2S)-2-amino-3-pyridazin-3-ylpropanoate. National Center for Biotechnology Information. Available from: [Link]
-
The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of. RSC Publishing. Available from: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. methyl (S)-2-amino-3-cyclopentylpropanoate hydrochloride - CAS:1191996-99-2 - Abovchem [abovchem.com]
- 3. 1191996-99-2 | Methyl (2s)-2-amino-3-cyclopentylpropanoate hydrochloride | Next Peptide [nextpeptide.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 7. Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

